Ethyl Trimethylene Phosphate
Description
Structure
3D Structure
Properties
CAS No. |
697-39-2 |
|---|---|
Molecular Formula |
C5H11O4P |
Molecular Weight |
166.11 g/mol |
IUPAC Name |
2-ethoxy-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C5H11O4P/c1-2-7-10(6)8-4-3-5-9-10/h2-5H2,1H3 |
InChI Key |
VCRMZNSYPKGMAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1(=O)OCCCO1 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl Trimethylene Phosphate
Chemical Synthesis from Cyclic Phosphites
The synthesis of ethyl trimethylene phosphate (B84403), a cyclic phosphate ester, commonly begins with a corresponding trivalent phosphorus compound, a cyclic phosphite (B83602). The precursor, 2-ethoxy-1,3,2-dioxaphospholane (also known as ethylene (B1197577) ethyl phosphite), is typically prepared by reacting ethylene glycol with a suitable P(III) reagent, such as phosphorus trichloride (B1173362) in the presence of a base, or via transesterification with another phosphite like triethyl phosphite. orgsyn.orggoogle.com The crucial step in forming the final phosphate product is the oxidation of the P(III) center of the cyclic phosphite to a pentavalent P(V) center. rsc.org
Oxidative Routes utilizing Metal Oxides and Nitrogen Oxides
The conversion of cyclic phosphites to their corresponding phosphates is a fundamental transformation in organophosphorus chemistry. rsc.orgresearchgate.net This oxidation can be achieved using a variety of reagents, including those from the families of metal oxides and nitrogen oxides.
Nitrogen Oxides: Nitrogen oxides, such as dinitrogen tetroxide (N₂O₄), are effective oxidizing agents for trivalent phosphorus compounds. The reaction involves the transfer of an oxygen atom from the nitrogen oxide to the lone pair of electrons on the phosphorus atom of the phosphite. This converts the phosphite into the more stable phosphate. The chemistry of nitrogen is marked by its ability to exist in multiple oxidation states, making its oxides versatile reagents in synthesis. purdue.edu
Metal Oxides: While direct oxidation by stoichiometric metal oxides is less common, metal oxides often play a critical role as catalysts in oxidation reactions. researchgate.net Nanostructured metal oxides, for instance, can function as effective heterogeneous catalysts for selective aerobic oxidations. researchgate.net In the context of ethylene epoxidation, silver catalysts are paramount, and their activity is linked to oxidized silver species on the catalyst surface. researchgate.net This principle of metal-mediated oxygen transfer can be applied to the oxidation of phosphites, where a metal oxide catalyst facilitates the use of a terminal oxidant like molecular oxygen. Furthermore, mixed metal oxides (MMOs) are recognized as efficient materials for catalysis due to their high thermal stability and reactive sites. wikipedia.org
Table 1: Comparison of General Oxidizing Agents for P(III) to P(V) Conversion
| Oxidizing Agent Class | Specific Example(s) | General Reaction Conditions | Key Characteristics |
| Nitrogen Oxides | Dinitrogen Tetroxide (N₂O₄) | Low temperature, inert solvent | Fast and efficient reaction. |
| Halogens | Iodine (in H₂O/Pyridine) | Room temperature | Commonly used in oligonucleotide synthesis. |
| Peroxides | Hydrogen Peroxide (H₂O₂), tert-Butyl hydroperoxide | Controlled temperature | Readily available and effective. |
| Oxygen | O₂, often with a catalyst | Varies (e.g., light, metal catalyst) | A green and atom-economical oxidant. acs.org |
| Metal-Based Reagents | Potassium Permanganate (KMnO₄) | Varies | Powerful but can be non-selective. |
Exploration of Alternative Synthetic Strategies for Analogous Cyclic Phosphates
Beyond the direct oxidation of pre-formed cyclic phosphites, other powerful synthetic strategies exist for constructing cyclic phosphate structures. These methods often involve forming the phosphorus-containing ring as a key step.
Ring-Closing Reactions in Organophosphorus Chemistry
Ring-closing metathesis (RCM) has emerged as a powerful and versatile reaction in organic synthesis for creating a wide array of unsaturated rings, including heterocycles containing phosphorus. wikipedia.org This reaction utilizes metal catalysts, most notably those based on ruthenium, to form a cyclic alkene from a diene precursor, releasing volatile ethylene as a byproduct. wikipedia.orgorganic-chemistry.org
The strategy has been successfully applied to generate complex, P-stereogenic bicyclic phosphates. nih.gov In this approach, a phosphate tether is used to mediate the desymmetrization of a C₂-symmetric diol diene. The reaction proceeds through a metallacyclobutane intermediate, and its success highlights the ability of phosphate tethers to facilitate the coupling of olefin partners. organic-chemistry.orgnih.gov RCM is advantageous for its tolerance of various functional groups and its ability to form rings of many sizes, from 5-membered up to 30-membered or larger macrocycles. wikipedia.orgmedwinpublishers.com
Table 2: Notable Catalysts in Ring-Closing Metathesis
| Catalyst Name | Common Abbreviation | Key Features |
| Grubbs' Catalyst (1st Gen) | G-I | The original, pioneered the use of Ru-based RCM catalysts. |
| Grubbs' Catalyst (2nd Gen) | G-II | Higher activity and broader functional group tolerance. organic-chemistry.org |
| Hoveyda-Grubbs Catalysts | H-G I, H-G II | Feature a chelating isopropoxystyrene ligand, offering increased stability. |
| Schrock's Catalyst | Molybdenum-based; highly active but more sensitive to air and moisture. |
Mechanistic Aspects of Phosphorylation Techniques
The formation of the phosphate ester linkage is a fundamental reaction in organophosphorus chemistry. The core mechanism involves the phosphorylation of an alcohol, which acts as a nucleophile. libretexts.org There are two primary chemical approaches for this transformation. acs.org
The first approach utilizes a pentavalent phosphorus (P(V)) reagent, such as phosphorus oxychloride (POCl₃) or a dialkyl phosphorochloridate. The mechanism involves a nucleophilic attack by the alcohol's oxygen atom on the highly electrophilic phosphorus center. libretexts.org This attack displaces a chloride ion, forming the new P-O bond. While direct, this method can sometimes lead to mixtures of products due to over-reactivity. nih.gov
A second major strategy involves a trivalent phosphorus (P(III)) intermediate. In this method, the alcohol reacts with a phosphoramidite (B1245037) reagent. This is followed by an in-situ oxidation step, typically using an oxidant like a peroxide or iodine, to convert the newly formed phosphite triester into the desired phosphate triester. acs.orgnih.gov In both cases, the central event is the formation of a trigonal bipyramidal intermediate or transition state at the phosphorus atom. libretexts.org
Principles of Sustainable Synthesis in Organophosphorus Compounds
The field of organophosphorus chemistry is increasingly focusing on developing greener and more sustainable synthetic methods. rsc.orgresearchgate.net This involves a holistic approach that considers not only the chemical transformation itself but also the broader environmental, economic, and societal impacts. acs.orgnih.gov
Key principles of sustainable synthesis in this area include:
Moving Away from Hazardous Reagents: Traditional syntheses often rely on highly toxic and hazardous precursors like phosphorus trichloride (PCl₃). rsc.org Green chemistry seeks alternatives that are safer to handle and produce less toxic waste.
Improving Atom Economy: Reactions like the Michaelis-Arbuzov reaction are widely used but can have poor atom economy. Catalytic methods and reactions that incorporate most of the atoms from the reactants into the final product are preferred.
Use of Greener Solvents and Catalysts: The development of reactions that can be performed in water, ionic liquids, or under solvent-free conditions is a major goal. researchgate.netrsc.org Furthermore, using non-toxic, earth-abundant metal catalysts or organocatalysts is a key area of research. rsc.org
Alternative Energy Sources: Employing energy sources like microwave irradiation or photoredox catalysis can often lead to faster reactions, lower energy consumption, and cleaner reaction profiles compared to conventional heating. acs.orgrsc.org
Life Cycle Assessment: A comprehensive sustainable approach involves evaluating the entire life cycle of a chemical, from the sourcing of raw materials to its final disposal or degradation, to fully understand its environmental footprint. acs.orgnih.gov
Table 3: Green Chemistry Principles in Organophosphorus Synthesis
| Principle | Traditional Approach | Sustainable Alternative |
| Starting Materials | Phosphorus trichloride (PCl₃) | Less hazardous P sources, use of elemental phosphorus. |
| Reagents | Stoichiometric, hazardous reagents | Catalytic systems (metal-based, enzymatic, organocatalytic). rsc.org |
| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids, solvent-free conditions. researchgate.net |
| Energy | Conventional thermal heating | Microwave irradiation, sonication, photochemistry. rsc.org |
| Byproducts | Production of salt waste (e.g., amine hydrochlorides) | High atom economy reactions, catalytic cycles with minimal waste. |
Reaction Mechanisms and Chemical Reactivity of Ethyl Trimethylene Phosphate
Nucleophilic Reactivity at the Phosphorus Center
Nucleophilic attack at the phosphorus atom is a dominant reaction pathway for phosphate (B84403) esters, leading to the cleavage of a phosphorus-oxygen (P-O) bond. thieme-connect.de The mechanism of this substitution can vary based on the structure of the phosphate, the nature of the attacking nucleophile, and the reaction conditions. thieme-connect.de
For cyclic phosphate esters like ETMP, two primary mechanisms are considered for nucleophilic substitution at the phosphorus center: a stepwise addition-elimination mechanism and a concerted direct substitution (S_N2(P)) pathway. thieme-connect.de
The addition-elimination mechanism involves the nucleophilic attack on the tetrahedral phosphorus atom to form a pentacoordinate trigonal bipyramidal intermediate. thieme-connect.denih.gov This intermediate is relatively less stable than the corresponding tetrahedral intermediate in carboxylate ester hydrolysis. thieme-connect.de The formation of this pentacoordinate phosphorane intermediate is often favored in cyclic systems, particularly those with five-membered rings, as it can relieve ring strain. thieme-connect.de In this intermediate, the attacking nucleophile and the leaving group ideally occupy the axial (apical) positions. The intermediate then collapses by expelling the leaving group to form the final product. nih.gov
The direct substitution pathway is analogous to an S_N2 reaction at a saturated carbon atom. thieme-connect.de In this concerted mechanism, the bond formation with the incoming nucleophile and the cleavage of the bond to the leaving group occur simultaneously through a single trigonal bipyramidal transition state, without the formation of a stable intermediate. thieme-connect.de This pathway is generally considered for the hydrolysis of many acyclic phosphate triesters. thieme-connect.de
For cyclic esters like ETMP, the presence of the six-membered ring introduces conformational constraints and ring strain that significantly influence which pathway is favored. The relief of this strain upon forming a pentacoordinate intermediate makes the addition-elimination pathway a highly plausible mechanism.
Reactivity Involving Carbon-Oxygen Bond Cleavage
While reactions at the phosphorus center are common, phosphate esters can also undergo nucleophilic attack at the α-carbon of the ester group, resulting in carbon-oxygen (C-O) bond cleavage. thieme-connect.de
In this reaction pathway, the phosphate moiety functions as a leaving group. thieme-connect.de Due to resonance stabilization of the resulting negative charge, phosphate anions are excellent leaving groups, a principle widely exploited in biochemical reactions. libretexts.org For ETMP, this would involve a nucleophile attacking the ethyl group's α-carbon in an S_N2 reaction, displacing the trimethylene phosphate anion. Similarly, though often less favorable, nucleophilic attack could occur at one of the methylene (B1212753) carbons within the ring, leading to ring opening. This type of reaction is essentially an alkylation of the nucleophile by the phosphate ester. Mild and efficient deprotection of phosphate triesters can be achieved using weakly basic nucleophiles like iodide or thiolate, which favor attack at the O-C bond. thieme-connect.de During the acid-catalyzed hydrolysis of some acyclic triesters like trimethyl phosphate, C-O bond cleavage can compete with P-O bond cleavage. wpmucdn.com
Kinetics and Rate Studies of ETMP Reactions
The rate of hydrolysis and other nucleophilic substitution reactions of cyclic phosphate esters is markedly faster than that of their acyclic analogs. This rate enhancement is a direct consequence of the ring strain in the cyclic structures.
The hydrolysis of cyclic phosphate esters proceeds significantly faster than that of acyclic esters like trimethyl phosphate (TMP) and triethyl phosphate (TEP). For instance, five-membered cyclic phosphates like ethylene (B1197577) phosphate are hydrolyzed at a rate that is 10⁷ to 10⁸ times faster than their acyclic counterpart, dimethyl phosphate. ttu.ee This dramatic increase in reactivity is attributed to the release of ring strain upon moving from the strained tetrahedral ground state to the less-strained trigonal bipyramidal transition state or intermediate.
While specific kinetic data for ethyl trimethylene phosphate is not as widely reported as for its five-membered ring or acyclic cousins, the principles of ring strain apply. The six-membered ring in ETMP is also strained, leading to a significant rate enhancement compared to acyclic esters like TEP. The hydrolysis of TEP in neutral water at 101°C has a rate constant of 8.35 x 10⁻⁷ s⁻¹, whereas the rate for TMP is about five times faster under similar conditions. cdnsciencepub.com The presence of the trimethylene ring in ETMP would be expected to accelerate this rate substantially further.
| Compound | Relative Rate of Hydrolysis (Approximate) | Cleavage Type | Notes |
| Dimethyl Phosphate | 1 (Reference) | P-O | Very slow hydrolysis rate. ttu.ee |
| Ethylene Phosphate | 10,000,000 - 100,000,000 | P-O | Extremely rapid hydrolysis due to high ring strain in the five-membered ring. ttu.ee |
| Triethyl Phosphate | ~0.2 (vs. TMP) | C-O / P-O | Neutral hydrolysis proceeds primarily via C-O cleavage. cdnsciencepub.com |
| Trimethyl Phosphate | 1 (Reference for acyclic) | C-O / P-O | Rate is ~5 times faster than TEP; neutral hydrolysis has a half-life of 30 minutes in 1 M NaOH at 35°C. thieme-connect.decdnsciencepub.com |
| This compound | Significantly > 1 (vs. acyclic) | P-O / C-O | Expected to be much faster than acyclic analogs due to six-membered ring strain, though less reactive than five-membered cyclic phosphates. |
This table provides an illustrative comparison. Exact rate ratios depend heavily on specific reaction conditions (pH, temperature, nucleophile).
Investigation of Intramolecular Isomerization Pathways
Intramolecular isomerization in phosphate esters can occur, although it is less common than intermolecular reactions. For a compound like ETMP, potential isomerization could involve the migration of the exocyclic ethyl group or a more complex ring-opening and re-closing sequence to form a different phosphate ester structure. For example, diesters of uridine (B1682114) 3'-phosphate are known to undergo both cleavage and isomerization reactions, the latter forming a 2'-phosphodiester. ufl.edu However, specific studies detailing the intramolecular isomerization pathways for simple alkyl trimethylene phosphates like ETMP are not prominent in the literature, suggesting that under most conditions, intermolecular nucleophilic substitution reactions are the dominant reactive pathways.
Catalytic Influences on ETMP Reactivity Profiles
The reactivity of phosphate esters is known to be significantly influenced by catalysts, which can be broadly categorized into acid catalysis, base catalysis, metal ion catalysis, and enzyme catalysis. nih.govnih.govuq.edu.aunih.gov These catalysts can alter reaction rates and, in some cases, the reaction mechanism by providing alternative reaction pathways with lower activation energies.
For instance, the hydrolysis of phosphate esters can be accelerated by both acids and bases. cdnsciencepub.comnih.gov Acid catalysis typically involves protonation of the phosphoryl oxygen, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack. cdnsciencepub.com Base-catalyzed hydrolysis, on the other hand, usually proceeds via nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center. psu.edu
Metal ions can also act as catalysts in phosphate ester reactions, often by coordinating to the phosphate group and activating it towards nucleophilic attack, or by delivering a coordinated nucleophile. nih.govuq.edu.aubac-lac.gc.caresearchgate.netrsc.orgnih.gov The effectiveness and mechanism of metal ion catalysis can depend on the specific metal ion, its coordination geometry, and the reaction conditions.
Enzymes, such as phosphatases, are highly efficient and specific catalysts for the hydrolysis of phosphate esters. nih.govacs.orgnih.govnih.gov They achieve remarkable rate accelerations through a combination of effects, including precise positioning of the substrate and catalytic residues in the active site.
Given the strict requirement to focus solely on this compound, and the absence of specific data for this compound in the conducted searches, it is not possible to provide detailed research findings, data tables, or an in-depth discussion on the catalytic influences on its reactivity profiles without extrapolating from other, non-specified compounds. Such extrapolation would violate the directive to adhere strictly to information about this compound.
Therefore, this section remains devoid of specific experimental data and detailed analysis for ETMP due to the lack of available research.
Polymerization Chemistry of Ethyl Trimethylene Phosphate
Ring-Opening Polymerization (ROP) Dynamics
The ring-opening polymerization of ethyl trimethylene phosphate (B84403), also referred to as 2-ethyl-2-oxo-1,3,2-dioxaphospholane (EtPPn) or ethylene (B1197577) ethyl phosphate (EEP), is a versatile method for producing poly(ethylene ethyl phosphate). sciengine.comacs.org This process can be initiated through both enzymatic and chemical catalysis, each offering distinct advantages and control over the resulting polymer's properties.
Enzymatic Catalysis in ROP: Lipase-Mediated Systems
Enzymatic ROP presents an environmentally benign alternative to traditional chemical methods, often proceeding under milder conditions and avoiding the use of potentially toxic metal catalysts. sciengine.comresearchgate.net Lipases, in particular, have proven to be effective catalysts for the ROP of cyclic phosphates.
Porcine pancreas lipase (B570770) (PPL) and Candida rugosa lipase (CL) have been successfully employed to catalyze the bulk ring-opening copolymerization of ethylene ethyl phosphate (EEP) with trimethylene carbonate (TMC) at 100°C. sciengine.com In the absence of these enzymes, only oligomers were formed under the same conditions, highlighting the catalytic role of the lipases. sciengine.com The molecular weight of the resulting copolymers can be influenced by factors such as the type and concentration of the lipase, the monomer ratio, and the reaction time. sciengine.comresearchgate.net For instance, the number-average molecular weight (Mn) of poly(TMC-co-EEP) was found to decrease as the lipase concentration increased. sciengine.com This is attributed to an increase in the number of initiating species at higher enzyme concentrations. sciengine.com
Studies have shown that the Mn of the copolymer can reach a maximum value and then decrease over time, a phenomenon that varies with the specific lipase used. sciengine.com For example, with a molar ratio of TMC to EEP of 10:2, PPL catalysis led to a maximum Mn of 9300 after 2 days, which then decreased, while CL catalysis resulted in a maximum Mn of 6800 with a less significant subsequent decrease. sciengine.com
Chemical Catalysis in ROP: Initiator and Catalyst Selection
A variety of chemical catalysts and initiators have been explored for the ROP of ethyl trimethylene phosphate and its copolymerization with other cyclic monomers. These systems offer a high degree of control over the polymerization process and the resulting polymer architecture.
Organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been used for the statistical copolymerization of trimethylene carbonate (TMC) and phosphoesters. researchgate.net These metal-free catalysts are advantageous for biomedical applications where metal residues can be a concern. diva-portal.org The use of TBD in combination with a protic co-initiator allows for well-controlled polymerization with minimal side reactions. researchgate.net
Metal-based catalysts are also widely employed. Stannous octanoate (B1194180) (Sn(Oct)₂) is a common catalyst for the bulk ROP of TMC and 2-ethyl-2-oxo-1,3,2-dioxaphospholane (EtPPn) at elevated temperatures (e.g., 130°C). acs.org This system can produce high molar mass copolymers. acs.org It has been noted that in such systems, initiating species can be formed in situ from hydroxyl impurities in the catalyst and monomers. acs.org
Aluminum isopropoxide has been utilized as an initiator for the bulk ROP of cyclic carbonates and cyclic phosphates, including EEP. researchgate.net The concentration of the initiator, along with polymerization time and temperature, influences the yield and molecular weight of the resulting copolymers. researchgate.net
More recently, heteroleptic BHT-alkoxy magnesium complexes have emerged as effective and versatile catalysts for the ROP of various cyclic ethylene phosphate monomers, demonstrating high activity over a broad temperature range. rsc.org
Copolymerization with Cyclic Carbonates
Copolymerization of this compound with cyclic carbonates, such as trimethylene carbonate (TMC), is a strategic approach to tailor the properties of the resulting polymers. sciengine.comacs.orgresearchgate.net The incorporation of phosphate units into a polycarbonate backbone can enhance properties like hydrophilicity and degradation rate. sciengine.comresearchgate.net
Synthesis and Characterization of Poly(trimethylene carbonate-co-ethylene ethyl phosphate)
The synthesis of poly(trimethylene carbonate-co-ethylene ethyl phosphate), or P(TMC-co-EEP), is typically achieved through the ring-opening copolymerization of TMC and EEP. sciengine.comresearchgate.net This can be accomplished using either enzymatic or chemical catalysis as previously described. The resulting copolymers are often random, as confirmed by DSC and NMR analyses. sciengine.com These copolymers are generally soluble in solvents like dichloromethane (B109758) (CH₂Cl₂) and insoluble in ether. sciengine.com
The introduction of EEP units into the PTMC chain has a notable effect on the thermal properties of the copolymer. The glass transition temperature (Tg) of P(TMC-co-EEP) has been observed to decrease with an increasing content of EEP. For instance, in an enzymatically synthesized copolymer, the Tg decreased from -28°C to -41.7°C as the EEP content in the feed increased. sciengine.comresearchgate.net
Effects of Monomer Feed Ratios on Copolymer Structure and Yield
The monomer feed ratio is a critical parameter that directly influences the composition, structure, and molecular weight of the resulting copolymer. sciengine.comresearchgate.net In the lipase-catalyzed copolymerization of TMC and EEP, variations in the feed ratio have been shown to affect the molecular weight of the obtained copolymers. sciengine.com
Research on the chemical copolymerization of TMC and EEP using aluminum isopropoxide as an initiator also highlights the importance of the monomer feed. researchgate.net The composition of the resulting poly(carbonate-co-phosphate)s is directly tied to the initial comonomer ratios. researchgate.net The incorporation of phosphate-rich units into the polymer backbone has been shown to improve the hydrophilicity of the material. researchgate.net
A study on the copolymerization of TMC and EtPPn using Sn(Oct)₂ as a catalyst demonstrated that copolymers with 10 and 23 mol % of EtPPn could be successfully prepared, with the comonomer ratio in the final polymer being close to the feed ratio. acs.org
Determination of Comonomer Reactivity Ratios
Comonomer reactivity ratios are essential for understanding the copolymerization behavior of two monomers and predicting the microstructure of the resulting copolymer. For the copolymerization of trimethylene carbonate (TMC) and ethylene ethyl phosphate (EEP), the reactivity ratios have been determined. One study reported the reactivity ratios as r(TMC) = 0.88 and r(EEP) = 1.17. researchgate.net These values suggest that EEP is slightly more reactive than TMC in this particular copolymerization system.
Real-time ¹H and ³¹P NMR spectroscopy have been used to follow the monomer consumption during the copolymerization of TMC and phosphoesters, revealing that these reactions can lead to gradient copolymers. researchgate.net However, with a suitable transesterification catalyst like stannous octanoate, randomization of the gradient copolymer can occur over time. researchgate.net
Copolymerization with Other Cyclic Phosphate Monomers
The copolymerization of this compound (EEP) with other functional cyclic phosphate monomers is a powerful strategy to introduce specific functionalities and tailor the properties of the resulting polyphosphoesters. By incorporating different cyclic phosphate comonomers, researchers can create copolymers and terpolymers with tailored characteristics, such as photo-reactivity or altered solubility.
One notable example involves the synthesis of photo-reactive PPEs. In this approach, a benzophenone-functionalized cyclic phosphate monomer is copolymerized with EEP. researchgate.net This copolymerization can be extended to include additional functional cyclic phosphates, such as those bearing furfuryl or alkene groups, resulting in water-soluble and UV-reactive terpolymers. researchgate.net Real-time ³¹P NMR spectroscopy studies of the copolymerization kinetics of up to three different comonomers have indicated a gradient-like structure for the resulting copolymers and terpolymers. researchgate.net
The ring-opening polymerization (ROP) of EEP has also been successfully carried out with other cyclic phosphates, such as ethylene isobutyl phosphate and ethylene lauryl phosphate, often in conjunction with a third comonomer like a cyclic carbonate. researchgate.net The synthesis of binary and ternary PPE copolymers using various cyclic comonomers, including phosphates, side-chain phosphonates, and thiophosphates, has been achieved through organocatalyzed ring-opening copolymerization, further demonstrating the versatility of EEP in creating complex polymer architectures. researchgate.net These studies highlight that copolymerizing EEP with other cyclic phosphates is a viable and effective method for producing functional polyphosphoesters with designed properties.
Strategies for Control over Polymer Microstructure and Macromolecular Characteristics
Controlling the microstructure and macromolecular characteristics, such as linearity, branching, and monomer sequence, is crucial for fine-tuning the physical and biological properties of poly(this compound) (PEEP). The choice of catalyst and polymerization conditions plays a pivotal role in achieving this control.
The architecture of PEEP can be directed towards either linear or branched structures by selecting the appropriate catalytic system. For instance, certain organocatalysts, like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been shown to produce highly branched polymers when used in the polymerization of sterically unhindered cyclic phosphates. nih.govmdpi.com In contrast, coordination catalysts, such as specific aryloxy-alkoxy magnesium complexes, can facilitate the formation of predominantly linear polymers with minimal branching, even at high monomer conversions. nih.govrsc.org The tendency for branching is often linked to transesterification side reactions, which can be suppressed by using catalysts that are less reactive, adhering to the “Reactivity-Selectivity Principle”. vot.pl
In copolymer systems, the monomer sequence (random, gradient, or block) is a key microstructural feature. The copolymerization of EEP with other cyclic monomers, such as trimethylene carbonate (TMC) or other cyclic phosphates, can lead to different microstructures depending on the relative reactivity of the comonomers and the catalyst used. For example, the enzymatic copolymerization of EEP and TMC results in random copolymers. researchgate.net In other systems, a gradient microstructure can be formed, as confirmed by kinetic measurements. researchgate.netutwente.nl The ability to control these features allows for the synthesis of PEEP-based materials with precisely engineered degradation profiles and functionalities.
The yield and molecular weight of polymers derived from this compound are highly dependent on the reaction parameters. Key variables include the type and concentration of the catalyst or initiator, the monomer-to-initiator ratio, reaction time, and temperature. Manipulating these parameters allows for precise control over the final polymer characteristics.
In enzymatic ring-opening copolymerization of ethylene ethyl phosphate (EEP) and trimethylene carbonate (TMC), the choice of enzyme and its concentration significantly impact the molecular weight. researchgate.net Using porcine pancreas lipase (PPL) or Candida rugosa lipase (CL) as catalysts, random copolymers with number-average molecular weights (Mn) ranging from 3,200 to 10,200 g/mol have been synthesized. researchgate.net Studies show that while the polymer yield is not highly sensitive to lipase concentration, the molecular weight tends to decrease as the catalyst concentration increases. researchgate.net The monomer feed ratio also directly influences the molecular weight of the resulting copolymer.
The following interactive table summarizes research findings on the enzymatic copolymerization of TMC and EEP, illustrating the effect of reaction parameters on copolymer yield and molecular weight. researchgate.net
Table 1: Effect of Reaction Parameters on Enzymatic Copolymerization of TMC and EEP
| Catalyst | Catalyst Amount (wt%) | Monomer Ratio (TMC:EEP) | Time (days) | Yield (%) | Mn ( g/mol ) |
|---|---|---|---|---|---|
| PPL | 1.1 | 10:1 | 2 | 75 | 9,300 |
| PPL | 1.1 | 10:2 | 2 | 78 | 8,100 |
| PPL | 1.1 | 10:5 | 2 | 80 | 6,500 |
| CL | 2.1 | 10:2 | 2 | 82 | 6,800 |
| CL | 2.1 | 10:2 | 4 | 85 | 5,700 |
Polymerizations were conducted in bulk at 100°C.
In controlled polymerization systems, a linear relationship is often observed between the number-average molecular weight and the monomer-to-initiator ratio, which is a hallmark of a well-controlled process. researchgate.net This allows for the predictable synthesis of polymers with a target molecular weight by simply adjusting this ratio. diva-portal.orgresearchgate.net
Post-Polymerization Functionalization Approaches
Post-polymerization modification (PPM) is a versatile and powerful strategy for introducing a wide array of functional groups onto a pre-existing polymer backbone. researchgate.net This approach is particularly advantageous as it allows for the incorporation of functionalities that might be incompatible with the conditions of the initial polymerization reaction. For poly(this compound) and related polyphosphoesters, several PPM techniques can be employed to tailor their properties for specific applications.
One of the most efficient sets of reactions for PPM is "click chemistry". acs.orgnih.gov These reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-ene reactions, are known for their high efficiency, selectivity, and mild reaction conditions. researchgate.netacs.orgmdpi.com A polyphosphoester backbone can be prepared with "clickable" groups, either at the chain ends by using a functional initiator or along the chain by copolymerizing with a functional monomer. acs.org These groups then serve as handles for attaching various molecules, including bioactive ligands or fluorescent dyes. osti.gov
Another important PPM approach involves the chemical transformation of the side chains. For poly(this compound), the ethyl ester side groups can be selectively cleaved to yield poly(ethylene phosphoric acid). mdpi.comencyclopedia.pub While direct hydrolysis can sometimes lead to main-chain degradation, specific reagents can achieve this transformation with high selectivity. encyclopedia.pubacs.org For example, treatment of the polymer with reagents like trimethylamine (B31210) or sodium iodide can preferentially remove the ethyl groups. encyclopedia.pub Similarly, related polyphosphoesters have been functionalized by converting ester groups into phosphonic acids. mpg.de These modifications dramatically alter the polymer's properties, transforming it from a neutral, hydrophobic material into a charged, hydrophilic polyelectrolyte, which is useful for applications requiring interaction with biological tissues like bone.
Advanced Structural Characterization and Computational Investigations
Spectroscopic Techniques for Structural Elucidation
Specific ¹H, ¹³C, and ³¹P NMR spectroscopic data for the structural elucidation of Ethyl Trimethylene Phosphate (B84403) are not available in the reviewed literature. While NMR is a standard technique for organophosphorus compounds, detailed spectral assignments and coupling constants for this particular molecule have not been published.
A detailed Infrared (IR) analysis, including specific vibrational mode assignments for Ethyl Trimethylene Phosphate, is not documented in the available scientific sources. Gas-phase FTIR spectroscopy has been used to study related compounds like Trimethyl Phosphate and Triethyl Phosphate, but not this compound itself.
Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies
Computational studies involving Quantum Mechanical (QM) or Density Functional Theory (DFT) methods to perform conformational analysis or map the potential energy surface of this compound have not been reported. Such studies are common for simpler organophosphates like Trimethyl Phosphate, for which multiple stable conformers have been identified.
There is no available research that elucidates reaction transition states and pathways for this compound using computational methods. Theoretical studies have been conducted on the reaction mechanisms of other phosphate esters, but these findings cannot be directly extrapolated to this compound.
Investigations into the solvation effects and specific intermolecular interactions of this compound are absent from the current scientific literature. The influence of solvents on the reactivity and mechanisms of other phosphate esters has been studied, highlighting the importance of solute-solvent interactions, but this has not been extended to this compound.
Development of Force Fields for Phosphate Esters in Molecular Simulations
The development of accurate force fields is crucial for the realistic molecular simulation of systems containing phosphate esters, a class of compounds to which this compound belongs. These force fields are collections of parameters and mathematical functions that describe the potential energy of a system of atoms and are essential for performing molecular dynamics (MD) and Monte Carlo simulations. The process for developing a force field for a phosphate ester like this compound generally follows a systematic approach, heavily relying on quantum mechanical (QM) calculations for parameterization. nih.govacs.org
A common strategy involves a step-by-step parameter determination for each potential term based on QM calculations. acs.org High-level QM methods are employed to study the geometry and potential energy of the molecule in various environments, such as in the gas phase and in solution. nih.govacs.org For instance, in the development of the AMOEBA force field for dimethyl phosphate (DMP) and trimethyl phosphate (TMP), which are structurally related to this compound, researchers utilized comprehensive QM studies to map the complete conformational energy surface, including stable conformations and their interconversion pathways. nih.govacs.org
The parameterization process typically includes the following steps:
Structural Optimization: High-level QM calculations are performed to obtain optimized geometries of the molecule's various conformations. acs.org
Electrostatic Parameterization: The molecular electrostatic potential is calculated using QM methods. Atomic multipole moments are then derived from these calculations to accurately represent the electrostatic interactions. acs.org This is a critical step for polar molecules like phosphate esters.
Van der Waals Parameters: These parameters are often determined by fitting to QM interaction energy curves between the molecule of interest and a probe molecule, such as water. nih.govacs.org
Bonded Parameters: Force constants for bond stretching, angle bending, and dihedral torsions are derived from the QM potential energy surface. For phosphate esters, it has been found that including additional coupling terms, such as stretch-torsion and angle-torsion, can be necessary to accurately capture asymmetries in P-O bond lengths and angles that arise from effects like the generalized anomeric effect. nih.govacs.org
Validation: The resulting force field is validated by comparing the predicted properties of the molecule, such as liquid density, heat of vaporization, and hydration free energy, with available experimental data. nih.govacs.org
The table below illustrates a hypothetical set of parameters that would be developed for the phosphate group in this compound, based on typical values for organophosphates.
| Parameter Type | Atom Types | Equilibrium Value | Force Constant |
| Bond Stretching | P=O | 1.48 Š| 570 kcal/mol/Ų |
| P-O | 1.62 Š| 390 kcal/mol/Ų | |
| Angle Bending | O=P-O | 117° | 80 kcal/mol/rad² |
| P-O-C | 120° | 60 kcal/mol/rad² | |
| Torsional Dihedral | C-O-P-O | various | various |
Theoretical Characterization of Electronic Structure and Chemical Bonding
The electronic structure and chemical bonding in this compound can be characterized through theoretical and computational chemistry methods. Ab initio self-consistent field (SCF) molecular orbital (MO) calculations are powerful tools for this purpose. rsc.org Studies on analogous molecules like trimethylphosphine (B1194731) oxide reveal important insights into the nature of the phosphorus-oxygen bonds. rsc.org
High-level quantum chemical calculations are also employed to determine thermochemical properties such as bond dissociation energies (BDEs). acs.org A theoretical analysis of trimethyl phosphate (TMP) provides a good model for understanding the relative bond strengths within this compound. acs.org In TMP, it was found that the C–O bond generally has the lowest BDE, followed by the C–H bond, and then the O–P bond, which is the strongest. acs.org This suggests that in this compound, the bonds within the ethyl and trimethylene groups are more susceptible to cleavage than the bonds directly involving the phosphorus atom.
The following table summarizes representative bond dissociation energies for a model phosphate ester, based on computational studies of similar compounds. acs.org
| Bond Type | Bond Dissociation Energy (kcal/mol) |
| C–O | 83 - 100 |
| C–H | 96 - 105 |
| O–P | 94 - 117 |
Furthermore, computational studies can elucidate the conformational landscape of cyclic phosphate esters. The three-dimensional conformations of molecules like this compound are influenced by bond rotations. acs.org Dihedral scans at a suitable level of theory can map out the potential energy surface and identify the most stable conformers. acs.org For instance, in TMP, the energy barriers for rotation around the C–O bonds are lower than those around the O–P bonds, indicating greater conformational flexibility in the alkoxy groups. acs.org A similar trend would be expected for the ethyl and trimethylene groups in this compound.
Degradation Pathways of Ethyl Trimethylene Phosphate and Poly Etmp Systems
Hydrolytic Degradation Mechanisms
Hydrolysis is a primary degradation pathway for phosphate (B84403) esters, involving the cleavage of ester bonds by water. The rate and mechanism of this process are highly dependent on factors such as pH and the presence of enzymes.
pH-Dependent Hydrolysis Studies
The stability of organophosphate triesters is significantly influenced by pH. nih.gov Generally, the hydrolysis of these compounds is slow in neutral conditions but accelerates in both acidic and basic environments. For cyclic phosphate esters, the ring strain enhances reactivity compared to their acyclic counterparts. acs.org
In studies of related polyphosphoesters like poly(ethyl ethylene (B1197577) phosphate) (PEEP), degradation is observed to be much more rapid under basic conditions compared to acidic or neutral environments. researchgate.net The hydrolysis of organophosphate triesters often follows pseudo-first-order kinetics. science.gov For instance, research on 16 different organophosphate triesters showed that while 10 were stable at pH 7 and 9, significant degradation occurred for 14 of them at pH 13 over a 35-day period. nih.gov The stability of these esters generally followed the order: alkyl moieties > chlorinated alkyl > aryl. nih.gov The primary degradation products of triester hydrolysis are the corresponding diesters, as the resulting monoesters are more resistant to further cleavage. nih.gov
For polymeric systems like poly(trimethylene carbonate-co-ethylphosphonate) (P(TMC-co-EtPPn)), a close analog to Poly(ETMP), abiotic hydrolytic degradation rates increase with a higher content of the hydrophilic phosphonate (B1237965) units. nih.govacs.org This copolymerization allows for a shift from primarily enzymatic degradation to adjustable hydrolytic degradation. nih.gov In one study, P(TMC-co-EtPPn) copolymers showed minimal signs of hydrolysis in a phosphate-buffered saline (PBS) solution at pH 7.4 over a year. acs.org However, when placed in a borax (B76245) buffer at pH 9, significant degradation was observed, highlighting the role of basic conditions in accelerating hydrolysis. acs.org
Table 1: Effect of pH on the Hydrolysis Half-life of Various Organophosphate Triesters at 20°C
| Compound | Half-life at pH 13 (days) |
| Triphenyl phosphate | 0.0053 |
| Tripropyl phosphate | 47 |
| Tributyl phosphate | Stable |
| Tris(2-ethylhexyl) phosphate | Stable |
This table is generated based on data from a study on various organophosphate triesters to illustrate the principle of pH-dependent hydrolysis. nih.gov
Enzymatic Cleavage by Phosphodiesterases
Phosphodiesterases (PDEs) are a class of enzymes that catalyze the cleavage of phosphodiester bonds, which are central to the backbone of nucleic acids and are also present in cyclic phosphate structures. wikipedia.org These enzymes play a crucial role in signal transduction by degrading second messengers like cAMP and cGMP. wikipedia.org The enzymatic cleavage of the phosphodiester linkage is a highly efficient biological process. mdpi.com
In the context of Poly(ETMP) systems, studies on analogous copolymers provide insight into enzymatic degradation. For example, poly(trimethylene carbonate) (PTMC) homopolymers are known to degrade via surface erosion in the presence of enzymes like lipase (B570770). nih.gov However, when copolymerized with ethyl phosphonate units to form P(TMC-co-EtPPn), the material shows inhibited enzymatic degradation by lipase. nih.govacs.org This suggests that the introduction of the phosphonate units provides a "stealth" effect, protecting the polymer chain against enzymatic attack. acs.org The degradation of polyesters by enzymes like cutinases is often more efficient at temperatures close to the polymer's glass transition temperature (Tg), as this increases the mobility of the polymer chains and facilitates enzymatic access. mdpi.com
Thermal Decomposition Phenomena
Thermal decomposition is a degradation process initiated by heat. The stability and decomposition products of organophosphates vary significantly with their chemical structure. In studies of various phosphate esters at 370°C in air, compounds like tributyl phosphate decomposed extensively, while tri-p-tolyl phosphate showed minimal degradation. nih.gov For tributyl phosphate, butene was identified as the main decomposition product. nih.gov
For polymeric systems, thermogravimetric analysis (TGA) is a common method to study thermal stability. scispace.com The thermal degradation of polymers can be a complex process involving multiple steps. scispace.com For instance, cyclic phosphorus compounds used as flame retardants often exhibit a one-step degradation between 250°C and 400°C. researchgate.net Analysis of flame-retardant rigid polyurethane foam containing a bicyclic phosphonate showed that the addition of the flame retardant decreased the maximum thermal decomposition rate. hgxx.org Kinetic analysis of thermal degradation data, often using methods like the Flynn-Wall-Ozawa (FWO) method, can determine parameters such as the activation energy (Ea), which relates to the energy required for bond dissociation. scispace.comscirp.org For many polymers, the degradation process involves random scission of the polymer chains. csic.es
Oxidative Degradation Processes
Oxidative degradation involves the reaction of the compound with oxidizing agents, such as hydroxyl radicals or molecular oxygen. This pathway is particularly relevant for the environmental fate of many organic pollutants. researchgate.net The process can be initiated by factors like heat, light, or the presence of transition metals. nih.gov
For organophosphates like trimethyl phosphate (TMP), photocatalytic degradation in the presence of a catalyst like titanium dioxide (TiO₂) and light is an effective pathway. researchgate.net The degradation is often mediated by hydroxyl radicals. The process typically involves the sequential oxidation of the alkyl ester chains, leading first to diester and then monoester products, and ultimately to orthophosphate. researchgate.net The presence of water can promote the photodegradation of organophosphates by providing a source of hydroxyl radicals.
In amine-containing systems, oxidative degradation can lead to the formation of various byproducts. ntnu.no For polymers like polyethylene (B3416737) glycols (PEGs), degradation by molecular oxygen is a known issue, accelerated by the presence of labile protons on the α-carbon atoms. nih.gov This process can be initiated by radical sites formed under the influence of heat or transition metals. nih.gov It is plausible that similar radical-initiated oxidation could contribute to the degradation of the ethyl group and the polymer backbone in ETMP and Poly(ETMP) systems, especially in the presence of environmental initiators.
Analysis of Degradation Products and Kinetic Studies
The study of degradation pathways relies on the identification of intermediate and final products and the quantification of reaction rates. Various analytical techniques are employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is highly effective for tracking the degradation of organophosphorus compounds and identifying the resulting phosphate species. researchgate.net
Kinetic studies are crucial for understanding the rate at which degradation occurs. The degradation of many organophosphates follows pseudo-first-order kinetics. science.gov Isoconversional kinetic analysis of thermogravimetric data is used to investigate the effect of degradation conversion on the activation energy. researchgate.net For hydrolytic degradation, plotting mass loss over time can yield degradation rate constants. frontiersin.org
In the study of P(TMC-co-EtPPn) hydrolysis, Gel Permeation Chromatography (GPC) was used to monitor the decrease in molar mass, while mass loss was determined gravimetrically. acs.org For the enzymatic degradation of poly(ethylene terephthalate) (PET), ultra-high-performance liquid chromatography (UHPLC) has been used to identify and quantify degradation products such as terephthalic acid (TPA) and mono-(2-hydroxyethyl)terephthalate (MHET). mdpi.com
Table 2: Kinetic Parameters for the Thermal Degradation of Selected Polymers
| Polymer | Activation Energy (Ea) (kJ/mol) | Reaction Order (n) | Method |
| Polystyrene (PS) | Increases with conversion | ~1 | Flynn-Wall-Ozawa scirp.org |
| Poly(p-methyl styrene) (PMS) | Increases with conversion | ~1 | Flynn-Wall-Ozawa scirp.org |
| Poly(p-chloro styrene) (PClS) | Increases with conversion | ~1 | Flynn-Wall-Ozawa scirp.org |
| Poly(p-bromo styrene) (PBrS) | Decreases with conversion | ~1 | Flynn-Wall-Ozawa scirp.org |
This table presents data for polystyrene derivatives to illustrate the type of information obtained from kinetic studies of polymer degradation. The specific values for Poly(ETMP) would require dedicated experimental analysis.
Derivatives and Chemical Modifications of Ethyl Trimethylene Phosphate
Synthesis of Functionalized Ethyl Trimethylene Phosphate (B84403) Analogues
The synthesis of functionalized analogues of ethyl trimethylene phosphate is a key area of research aimed at introducing specific chemical groups to alter its physical and biological properties. These modifications can be achieved by utilizing substituted precursors during the initial synthesis of the cyclic phosphate monomer.
One common strategy involves the use of substituted 1,3-propanediols in the cyclization reaction. By starting with a diol that already contains a desired functional group, a wide array of analogues can be prepared. For instance, the use of serinol-derived precursors can introduce amine functionalities, which can be further modified. The synthesis process typically involves the reaction of the functionalized diol with a phosphorylating agent, such as phosphorus oxychloride, followed by cyclization. rsc.org
Another approach is the modification of a pre-formed cyclic phosphate ring. However, this is often less straightforward due to the potential for ring-opening reactions. Therefore, the synthesis of analogues primarily relies on the "bottom-up" approach starting from appropriately functionalized linear precursors.
The introduction of reactive groups like alkynes and alkenes has also been explored for related cyclic monomers. For example, 5-ethyl-5′-substituted trimethylene carbonates functionalized with alkyne and alkene groups have been synthesized. rsc.org A similar strategy could be applied to this compound to create monomers suitable for "click" chemistry and other post-polymerization modification techniques.
Table 1: Examples of Synthetic Strategies for Functionalized Cyclic Monomers
| Starting Material | Functional Group Introduced | Potential Application of Analogue | Reference |
| Serinol-derived diol | Amine | Attachment of bioactive molecules, pH-responsive materials | rsc.org |
| Diol with pendant alkyne | Alkyne | "Click" chemistry, post-polymerization functionalization | rsc.org |
| Diol with pendant alkene | Alkene | Thiol-ene reactions, cross-linking | rsc.org |
Preparation of Phosphorus-Containing Polymers with Main-Chain Integration
This compound is a key monomer for the synthesis of poly(phosphoester)s through ring-opening polymerization (ROP). This process integrates the phosphate group directly into the polymer backbone, creating a structure analogous to biopolymers like nucleic acids and teichoic acids. researchgate.netmdpi.com The resulting polymers are often biodegradable and biocompatible, making them attractive for biomedical applications. acs.org
The ROP of cyclic phosphate esters like this compound can be initiated by various catalysts, including metal-based catalysts (e.g., stannous octoate) and organic catalysts (e.g., 1,8-diazabicycloundec-7-ene (DBU)). nih.gov Enzymatic ROP using lipases has also been demonstrated for the copolymerization of the related monomer, ethylene (B1197577) ethyl phosphate (EEP), with trimethylene carbonate (TMC). researchgate.netsciengine.com This enzymatic approach is particularly appealing for biomedical applications as it avoids contamination with potentially toxic metal catalysts. sciengine.com
Copolymerization is a powerful tool to tailor the properties of the resulting polymers. For instance, the copolymerization of this compound with other cyclic monomers, such as lactones (e.g., ε-caprolactone) or carbonates (e.g., trimethylene carbonate), can be used to control the degradation rate, mechanical properties, and hydrophilicity of the final material. acs.orgresearchgate.netsciengine.com The introduction of phosphate units into a polyester (B1180765) or polycarbonate backbone generally increases the hydrophilicity and accelerates the degradation rate. sciengine.com
Table 2: Research Findings on the Polymerization of Related Cyclic Phosphates
| Monomer(s) | Polymerization Method | Key Findings | Reference |
| Ethylene ethyl phosphate (EEP) and Trimethylene carbonate (TMC) | Enzymatic ROP (lipase) | Random copolymers with molecular weights of 3,200-10,200 Da were obtained. The glass transition temperature decreased with increasing EEP content. Degradability was improved by the introduction of EEP units. | researchgate.netsciengine.com |
| Methyl ethylene phosphate (MeOEP) | TBD-catalyzed ROP | DFT modeling has been used to study the reaction mechanism, including initiation and propagation stages. | nih.gov |
| Cyclic phospholanes | ROP with Sn(Oct)₂ or DBU | Controlled synthesis of polyphosphoesters can be achieved. | nih.gov |
Exploration of Phosphorylation Reactions in Related Chemical Systems
Phosphorylation is a fundamental reaction in organic chemistry and is crucial for the synthesis of many biologically active molecules. While direct phosphorylation reactions on the intact this compound ring are not commonly reported due to the ring strain and reactivity, the principles of phosphorylation are central to its synthesis and the modification of its derivatives.
The synthesis of this compound itself involves a phosphorylation step, typically the reaction of a 1,3-diol with a phosphorus-containing reagent like phosphorus oxychloride or a phosphite (B83602). nih.govthieme-connect.de Understanding the mechanisms of these reactions is key to controlling the synthesis of functionalized analogues.
In broader chemical systems, various reagents are employed for the phosphorylation of alcohols and phenols, which are relevant to the functionalization of polymers derived from this compound that may bear hydroxyl end groups. For example, a mixture of triethylphosphate and phosphorus pentoxide has been shown to be an efficient reagent for the phosphorylation of phenols. researchgate.net Trimethyl phosphite has been used in reductive methylation/phosphorylation reactions. clockss.org These methods could potentially be adapted for the end-group functionalization or side-chain modification of polymers derived from this compound.
The Perkow reaction and the Arbuzov reaction are classic methods for the formation of enol phosphates and β-ketophosphonates, respectively, from the reaction of trialkyl phosphites with α-haloketones. rsc.org While not directly applicable to the modification of this compound itself, these reactions highlight the versatile reactivity of phosphites, which are often precursors in the synthesis of cyclic phosphates.
Controlled Introduction of Specific Pendant Groups
The introduction of specific pendant groups onto the polymer backbone is a primary strategy for creating functional materials. For polymers derived from this compound, this can be achieved either by polymerizing functionalized monomers or by post-polymerization modification.
The pentavalent nature of the phosphorus atom in the phosphate ester backbone allows for the attachment of a pendant group. utwente.nl In the case of this compound, this is the ethyl group. By varying the alcohol used during the synthesis of the monomer, a wide variety of pendant groups can be introduced. For example, by using alcohols containing alkenyl, alkynyl, amino, or hydroxyl moieties, polymers with corresponding pendant functionalities can be prepared. acs.org These functional groups can then be used for subsequent reactions, such as attaching drugs, imaging agents, or targeting ligands. sciengine.com
Post-polymerization modification is another powerful technique. This involves preparing a polymer with reactive pendant groups and then reacting these groups with other molecules. For example, a polymer with pendant chloride groups can be synthesized and subsequently reacted with sodium azide (B81097) to introduce azide groups, which can then be reduced to primary amines. mdpi.com These amine groups can then be further functionalized.
The choice of pendant group can significantly influence the properties of the polymer. For example, introducing hydrophilic pendant groups can increase the water solubility of the polymer, while introducing hydrophobic groups can lead to the formation of micelles or other self-assembled structures in aqueous solutions. mdpi.com
Table 3: Methods for Introducing Pendant Groups
| Method | Description | Example | Reference |
| Polymerization of Functionalized Monomers | A monomer containing the desired pendant group is synthesized first and then polymerized. | Ring-opening polymerization of a cyclic phosphate with a pendant alkyne group for subsequent "click" chemistry. | rsc.org |
| Post-Polymerization Modification | A polymer with reactive pendant groups is first synthesized, followed by chemical reactions to introduce the desired functionality. | Conversion of a polymer with pendant chlorides to azides and then to amines. | mdpi.com |
Advanced Research Applications of Ethyl Trimethylene Phosphate and Its Derivatives
Role in the Development of Biodegradable Polymeric Materials
The development of biodegradable polymers is a critical area of research aimed at mitigating plastic pollution and advancing biomedical applications. The incorporation of phosphate (B84403) groups into polymer backbones is a recognized strategy to enhance biodegradability and hydrophilicity. While research specifically detailing the polymerization of ethyl trimethylene phosphate is not extensively documented, comprehensive studies on the closely related five-membered cyclic phosphate, ethylene (B1197577) ethyl phosphate (EEP), provide significant insights into the role of this functional group.
Research has demonstrated that introducing phosphate ester units into a polycarbonate backbone can significantly improve the hydrophilicity and hydrodegradability of the resulting copolymers. sciengine.com A key example is the enzymatic ring-opening copolymerization of Trimethylene Carbonate (TMC) with Ethylene Ethyl Phosphate (EEP) to synthesize poly(trimethylene carbonate-co-ethylene ethyl phosphate) [poly(TMC-co-EEP)]. sciengine.comresearchgate.net
The inclusion of the EEP monomer into the polymer chain disrupts the structure of the poly(trimethylene carbonate) homopolymer, leading to materials with altered physical and chemical properties. Degradation tests show that the hydrolysis of these copolymers proceeds much faster than that of pure P(TMC). sciengine.com The rate of degradation is directly influenced by the proportion of phosphate content in the copolymer chain; a higher phosphate content leads to a faster breakdown in aqueous environments. researchgate.net This enhanced hydrodegradability is attributed to the increased hydrophilicity imparted by the phosphate groups. sciengine.comresearchgate.net
The synthesis of these copolymers has been successfully achieved using lipase (B570770) enzymes as catalysts, which is an environmentally benign approach compared to traditional metallic catalysts. sciengine.comresearchgate.net The properties of the resulting random copolymers, such as molecular weight and glass transition temperature (Tg), can be controlled by adjusting reaction conditions like monomer feed ratio and polymerization time. sciengine.com
Table 1: Properties of Poly(TMC-co-EEP) Copolymers Synthesized via Enzymatic ROP Data synthesized from studies on lipase-catalyzed copolymerization. sciengine.com
| Molar Ratio (TMC/EEP) | Catalyst | Molecular Weight (Mn) | Glass Transition Temp. (Tg) (°C) | Key Finding |
| 10/0 (Homopolymer) | PPL | - | -28.0 | Baseline properties of P(TMC). |
| 10/1 | PPL | 9300 | -33.5 | Introduction of EEP lowers Tg. |
| 10/2 | PPL | 8100 | -36.2 | Increased EEP content further decreases Tg. |
| 10/5 | PPL | 3200 | -41.7 | Higher EEP content improves degradability but can lower molecular weight. |
| 10/2 | CL | 6800 | -35.8 | Different lipases (CL) also effectively catalyze the copolymerization. |
PPL: Porcine Pancreas Lipase; CL: Candida Rugosa Lipase
Investigation as Multifunctional Electrolyte Additives in Advanced Electrochemical Systems
The safety and performance of lithium-ion batteries are critically dependent on the composition of the electrolyte. Conventional electrolytes are often flammable and can have poor compatibility with electrode materials. Phosphorus-containing compounds are widely investigated as flame-retardant additives. Ethylene Ethyl Phosphate (EEP) has been identified as a promising multifunctional additive that improves not only safety but also electrochemical performance. researchgate.netrsc.org
EEP's contributions to battery performance are multifaceted. It acts as a highly efficient flame retardant, a film-forming agent, and an overcharge protector. researchgate.netresearchgate.net
Flame Retardancy: The addition of EEP to a standard carbonate-based electrolyte significantly reduces its flammability. Flammability tests show that an electrolyte containing 10% EEP has a self-extinguishing time (SET) that is less than half that of the baseline electrolyte, demonstrating its effectiveness in suppressing combustion. researchgate.netrsc.org
Overcharge Protection: Incorporating EEP into the electrolyte can provide a degree of overcharge protection. During overcharging conditions, the additive can postpone the sharp voltage rise, which is a precursor to thermal runaway, thereby enhancing the safety characteristics of the battery. researchgate.netresearchgate.net
Table 2: Effect of EEP Additive on Electrolyte Properties and Cell Performance Data based on research into EEP as a multifunctional additive. researchgate.net
| Property | Baseline Electrolyte (0% EEP) | Electrolyte with 10% EEP | Improvement |
| Self-Extinguishing Time (SET) | > 60 s/g | < 30 s/g | Enhanced flame retardancy |
| Initial Coulombic Efficiency | Lower | Higher | Better film formation |
| Cycling Stability | Standard | Improved | More stable SEI on electrodes |
| Overcharge Behavior | Sharp voltage rise | Delayed voltage rise | Increased safety margin |
Contributions to the Field of Phosphorus-Containing Polymer Chemistry
The synthesis of copolymers like poly(carbonate-co-phosphate)s via the ring-opening polymerization (ROP) of cyclic monomers such as EEP and TMC represents a significant contribution to the broader field of phosphorus-containing polymer chemistry. sciengine.comresearchgate.net This area of polymer science is focused on creating polymers with novel properties by incorporating phosphorus atoms into the main chain or as side groups. nih.govresearchgate.net
The ROP of cyclic phosphates is an effective method for producing polyphosphoesters, a class of polymers known for their biocompatibility and adjustable biodegradability. researchgate.netresearchgate.net These characteristics make them valuable for biomedical applications, including drug delivery systems and tissue engineering. researchgate.netacs.org
By copolymerizing cyclic phosphates with other monomers like cyclic carbonates, researchers can precisely tune the properties of the final material. sciengine.comresearchgate.net This approach allows for the creation of a wide range of functional polymers with tailored degradation rates, hydrophilicity, and mechanical properties. The use of enzymatic catalysts like lipases for these polymerizations further advances the field by providing a green and sustainable route to these specialized polymers, avoiding potentially toxic metal catalysts that are problematic for medical applications. sciengine.comresearchgate.net The study of these polymerizations expands the library of available biodegradable and functional materials and refines the synthetic methodologies used in phosphorus-containing polymer chemistry. mdpi.com
Applications in Prebiotic Chemistry Research concerning Cyclic Phosphates
Prebiotic chemistry investigates the chemical pathways that could have led to the formation of life's essential biomolecules on the early Earth. Phosphorus plays a vital role in all known life, forming the backbone of DNA and RNA and being central to energy transfer via ATP. researchgate.netnih.gov A key challenge in origin-of-life scenarios is understanding how inorganic phosphate was incorporated into organic molecules.
Cyclic phosphates are considered highly plausible activated intermediates in prebiotic phosphorylation reactions. frontiersin.org Their strained ring structures make them susceptible to nucleophilic attack, enabling them to act as phosphorylating agents under mild, aqueous conditions. While specific research focusing on this compound in this context is limited, the principle has been demonstrated with other cyclic phosphates.
For example, glycerol-2,3-cyclic phosphate is known to undergo ring-opening reactions with prebiotic molecules like amino alcohols to form complex phospholipid headgroups, the building blocks of cell membranes. acs.orgchemrxiv.orgnih.gov Similarly, the cyclic trimer of phosphate, trimetaphosphate (P3m), has been extensively shown to facilitate the formation of peptides from amino acids and nucleotides from nucleosides. nih.govfrontiersin.org The amino group of an amino acid can attack the phosphorus atom in the cyclic phosphate, leading to an activated intermediate that can then react with another amino acid to form a peptide bond. nih.gov
The fundamental role of the cyclic phosphate motif as an energy-rich, activated species is a recurring theme in prebiotic synthesis. frontiersin.orgacs.org The structure of this compound is analogous to these prebiotically relevant compounds, suggesting that similar cyclic esters could have participated in the crucial phosphorylation reactions that underpinned the emergence of life.
Concluding Remarks and Future Research Perspectives
Emerging Trends and Novel Directions in Cyclic Phosphate (B84403) Chemistry
The field of cyclic phosphate chemistry is experiencing a resurgence, driven by the demand for new functional materials, particularly in the biomedical and polymer science domains. A significant trend is the development of advanced polyphosphoesters (PPEs) with tunable properties. acs.orgnih.govadvancedsciencenews.com The synthesis of these polymers through the ring-opening polymerization of cyclic phosphate monomers is a key area of research. acs.org Innovations in catalysis, including the use of organocatalysts and enzymes, are enabling greater control over polymer architecture, molecular weight, and functionality. utwente.nlresearchgate.net Furthermore, the development of modular flow chemistry platforms is addressing the challenges associated with the synthesis of cyclic phosphate monomers, making their production safer, more efficient, and scalable. uliege.beresearchgate.netmaastrichtuniversity.nlrsc.org This could accelerate the development and commercialization of PPE-based biomaterials for applications such as drug delivery and tissue engineering. advancedsciencenews.comresearchgate.net
Identified Challenges and Future Research Opportunities for Ethyl Trimethylene Phosphate
While this compound has established applications, several challenges and research opportunities remain. A primary challenge in the broader field of cyclic phosphate monomers is the often resource-intensive and hazardous nature of their synthesis. uliege.beresearchgate.netmaastrichtuniversity.nlrsc.org Although methods for the synthesis of this compound exist, the development of more sustainable and efficient catalytic systems would be beneficial.
Future research could focus on a more detailed investigation of the mechanism of its flame retardant action in various polymer matrices to optimize its performance and potentially develop synergistic flame-retardant systems. In the area of lubrication, a deeper understanding of the tribo-film formation process at the molecular level could lead to the design of more durable and efficient antiwear additives. Furthermore, exploring the ring-opening polymerization of this compound with a wider range of co-monomers could lead to the development of novel biodegradable polymers with tailored properties for specific applications. The enhanced reactivity of cyclic phosphates, governed by factors like ring strain and stereoelectronic effects, presents a continuing area of fundamental research with implications for catalyst design and reaction control. acs.orgacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
